Iodobenzene-3,5-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dideuterio-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-XRIVEGAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1[2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Iodobenzene 3,5 D2
4 Purification and Characterization of Isotopic Purity
Ensuring the high isotopic purity of deuterated compounds like Iodobenzene-3,5-d2 is paramount for their accurate use in research, particularly as internal standards in mass spectrometry or for mechanistic studies. Advanced analytical techniques are employed to confirm both the chemical structure and the precise isotopic composition.
Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) has emerged as a powerful tool for the rapid and sensitive characterization of isotopic purity in deuterium-labeled organic compounds researchgate.netnih.gov. This technique allows for the direct assignment and differentiation of hydrogen/deuterium (B1214612) (H/D) isotopolog ions, facilitating accurate calculations of isotopic enrichment. ESI-HRMS offers advantages such as minimal sample consumption (down to nanogram levels), high sensitivity, and the ability to operate without deuterated solvents researchgate.netnih.gov. Furthermore, it can be coupled with chromatographic separation techniques, such as Ultra Performance Liquid Chromatography (UPLC-HRMS), for analyzing complex mixtures and monitoring hydrogen-deuterium exchange reactions in situ researchgate.netnih.gov.
While specific data for this compound is not detailed in the provided snippets, the principles of ESI-HRMS are directly applicable to verifying its isotopic composition and purity.
Table 3: Techniques for Isotopic Purity Characterization
| Technique | Key Features | Application |
| ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) | Rapid, highly sensitive, low sample consumption, deuterated solvent-free operation. Enables distinction of H/D isotopolog ions. | Characterization of isotopic purity of deuterium-labeled organic compounds; monitoring of hydrogen-deuterium exchange reactions; confirmation of isotopic enrichment. |
Mechanistic Elucidation Via Kinetic Isotope Effects Kie with Iodobenzene 3,5 D2
Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects in Chemical Transformations
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is substituted with deuterium (²H or D) due to the significant relative mass difference—deuterium is twice as heavy as protium. wikipedia.org The theoretical basis for the deuterium KIE lies in the principles of molecular vibrations and zero-point energy (ZPE).
A chemical bond can be modeled as a harmonic oscillator, with quantized vibrational energy levels. The lowest possible energy state of this oscillator is its zero-point energy, which is dependent on the reduced mass of the atoms forming the bond. baranlab.org Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. baranlab.orglibretexts.org This means that more energy is required to break a C-D bond compared to a C-H bond. libretexts.org
When a C-H or C-D bond is broken in the rate-determining step of a reaction, a "primary" KIE is observed, where the reaction rate for the deuterated compound (k_D) is slower than that for the non-deuterated compound (k_H). The ratio k_H/k_D is typically greater than 1. libretexts.org Conversely, "secondary" KIEs occur when the isotopically labeled bond is not broken in the rate-determining step but is located near the reaction center. These effects can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1) and provide information about changes in hybridization and steric environment at the transition state. princeton.edu
Application of Iodobenzene-3,5-d2 in Probing Rate-Determining Steps and Transition States
The strategic placement of deuterium atoms at the 3 and 5 positions of iodobenzene (B50100) allows chemists to investigate a variety of reaction mechanisms. The presence or absence of a significant KIE when using this compound can help determine whether a specific bond cleavage or formation event is the slowest step in a reaction sequence.
The carbon-iodine (C-I) bond is a common reaction site in many organic transformations, particularly in cross-coupling reactions. Understanding the mechanism of C-I bond cleavage is crucial for optimizing these powerful synthetic methods.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. sigmaaldrich.com A key step in many of these catalytic cycles is the oxidative addition of an aryl halide, such as iodobenzene, to a low-valent palladium center. nih.gov In this step, the C-I bond is broken, and two new bonds are formed between the palladium and the carbon and iodine atoms, respectively.
Studies using isotopically labeled substrates can reveal whether this oxidative addition is the rate-determining step. For instance, in the Suzuki-Miyaura reaction, the use of aryl bromides showed a significant ¹³C KIE, indicating that oxidative addition to a monoligated palladium complex is rate-limiting. nih.gov However, for aryl iodides, a near-unity KIE suggested that a step preceding oxidative addition, likely the binding of the iodoarene to the palladium catalyst, is the first irreversible step. nih.gov Some studies have proposed that for iodoarenes, the oxidative addition may involve the cooperative participation of two palladium centers, a mechanism that could be further investigated using KIE studies with this compound. researchgate.net The specific placement of deuterium in this compound can help to dissect the electronic and steric effects on the oxidative addition step.
| Reaction | Substrate | Isotope | Observed KIE (k_light/k_heavy) | Interpretation | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | ¹³C | 1.020 | Oxidative addition to Pd(PPh₃) is rate-limiting. | nih.gov |
| Suzuki-Miyaura | Aryl Iodide | ¹³C | ~1.003 | Binding of iodoarene to Pd(PPh₃) is the first irreversible step. | nih.gov |
The dehalogenation of aryl halides on coinage metal surfaces (Cu, Ag, Au) is a key step in on-surface synthesis, a bottom-up approach to creating novel nanostructures. nih.govtum.de Theoretical studies have investigated the deiodination of iodobenzene on the (111) facets of these metals. nih.gov These studies show that the reactivity trend for dehalogenation is Cu(111) > Ag(111) > Au(111). nih.govresearchgate.net The use of this compound in experimental surface science studies could provide valuable KIE data to validate these computational models and offer deeper insight into the transition state of the C-I bond cleavage on these surfaces.
| Metal Surface | Substrate | Relative Reactivity | Reference |
|---|---|---|---|
| Cu(111) | Iodobenzene | Highest | nih.gov |
| Ag(111) | Iodobenzene | Intermediate | nih.gov |
| Au(111) | Iodobenzene | Lowest | nih.gov |
Palladium catalysts are not only used in homogeneous solutions but also in heterogeneous systems, where the catalyst is in a different phase from the reactants. savemyexams.com For example, palladium supported on various materials can catalyze cross-coupling reactions like the Heck and Suzuki reactions. mdpi.comd-nb.info In these reactions, the aryl halide adsorbs onto the palladium surface, where the C-I bond is cleaved. savemyexams.com By studying the reaction of this compound on a palladium surface and measuring the KIE, researchers can determine the extent to which C-H bonds are involved in the rate-determining step of the surface reaction, providing clues about the orientation and interaction of the molecule with the catalyst surface.
Direct C-H activation is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. acs.org The deuteration at the 3 and 5-positions of iodobenzene is particularly useful for studying C-H activation reactions that occur at other positions on the aromatic ring. In these cases, the C-D bonds in this compound serve as internal reference points. If a reaction targets, for example, the C-H bonds at the 2 and 6-positions, the absence of a KIE related to the C-D bonds at the 3,5-positions can confirm the selectivity of the C-H activation process. Furthermore, in reactions where multiple C-H activation steps might occur, the use of this compound can help to distinguish between different mechanistic pathways. nih.gov
Deuterium as a Mechanistic Probe in Electrophilic and Nucleophilic Aromatic Reactions
The utility of this compound in mechanistic studies stems from its ability to reveal subtle details about the highest energy point along a reaction coordinate, the transition state. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. unam.mxlibretexts.org This difference forms the basis of the KIE.
Primary vs. Secondary KIEs:
A primary KIE is observed when the C-H/C-D bond is broken or formed in the rate-determining step. These effects are typically large, with kH/kD values often ranging from 2 to 8. libretexts.orgmsudenver.edu
A secondary KIE occurs when the C-H/C-D bond is not directly involved in bond breaking or formation but is located at or near a reacting center. These effects are much smaller (typically kH/kD = 0.8–1.2) and arise from changes in the vibrational environment of the C-D bond, such as a change in hybridization of the carbon atom to which it is attached. msudenver.eduprinceton.edu
Electrophilic Aromatic Substitution (EAS): In a typical EAS reaction, an electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. In the second step, a base removes a proton from the carbon that was attacked, restoring aromaticity.
Usually, the first step (formation of the sigma complex) is the slow, rate-determining step. The C-H bond is broken in the second, faster step. masterorganicchemistry.com Consequently, substituting the hydrogens at the 3- and 5-positions of iodobenzene with deuterium would not be expected to produce a significant primary KIE, as these bonds are not broken during the reaction. However, a small secondary KIE might be observed, reflecting the electronic stabilization or destabilization of the intermediate. For many EAS reactions, the kH/kD value is close to unity, which strongly supports a mechanism where C-H bond cleavage is not part of the rate-determining step. masterorganicchemistry.comsnnu.edu.cn
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically proceeds via a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, iodide).
In this mechanism, the C-H/C-D bonds at the 3- and 5-positions are not broken. Any observed KIE would be a secondary effect, reflecting changes in the ring's electronic structure upon formation of the negatively charged Meisenheimer complex. The presence of a small KIE can help confirm that the reaction proceeds through the classical SNAr pathway, where the addition of the nucleophile is the rate-determining step.
The following table summarizes expected KIE values for reactions involving this compound, based on established mechanistic principles.
| Reaction Type | Rate-Determining Step | C-D Bond Fate | Expected KIE (kH/kD) | Mechanistic Implication |
| Electrophilic Aromatic Substitution | Formation of σ-complex | Not broken | ~1.0 (Secondary) | Confirms C-H bond cleavage is not rate-limiting. |
| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex | Not broken | ~1.0 (Secondary) | Consistent with the addition-elimination mechanism. |
Advanced Methodologies for KIE Determination and Interpretation
Accurately measuring and interpreting KIEs requires precise experimental techniques and often a combination of experimental and computational methods.
Experimental Determination of KIEs: The most common method for determining KIEs is through competition experiments . In this setup, an equimolar mixture of the standard compound (iodobenzene) and its deuterated isotopologue (this compound) is subjected to the reaction conditions. The reaction is stopped before completion, and the ratio of deuterated to non-deuterated product (or remaining starting material) is precisely measured.
Mass Spectrometry (MS): GC-MS or LC-MS is frequently used to determine the ratio of isotopic molecules by analyzing their mass-to-charge ratios. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to quantify the relative amounts of deuterated and non-deuterated species. wikipedia.org Quantitative single-pulse NMR is a powerful technique for measuring KIEs at natural abundance, avoiding the need for synthesizing fully labeled compounds. princeton.eduwikipedia.org
Interpretation and Computational Analysis: The interpretation of KIE values provides deep mechanistic insight. A kH/kD value near 1 suggests the hydrogen is not involved in the rate-determining step. snnu.edu.cn A large value points to primary C-H bond cleavage, while small normal (kH/kD > 1) or inverse (kH/kD < 1) secondary effects can inform on changes in hybridization. princeton.edu For example, a change from sp2 to sp3 hybridization at a carbon adjacent to a C-H bond often results in a small, normal secondary KIE.
Modern mechanistic studies frequently couple experimental KIE data with computational chemistry, particularly Density Functional Theory (DFT) . Researchers can model the transition states for various proposed mechanisms and calculate the theoretical KIEs. diva-portal.org A strong correlation between the experimentally measured KIE and the value calculated for a specific theoretical transition state provides powerful evidence for that mechanistic pathway. nih.gov For instance, if a reaction involving this compound yields an experimental KIE of 1.05, and DFT calculations predict a KIE of 1.06 for a mechanism involving a specific transition state structure, this alignment strongly supports the proposed mechanism.
The table below presents hypothetical, yet mechanistically illustrative, research findings for reactions using this compound.
| Reaction Studied | Reagents | Measured kH/kD | Method | Interpretation |
| Palladium-Catalyzed Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Base | 1.03 ± 0.01 | GC-MS analysis of products | Small secondary KIE suggests C-H bonds at the 3,5-positions are not broken in the rate-determining oxidative addition or transmetalation steps. |
| Nitration | HNO3, H2SO4 | 1.01 ± 0.01 | ¹H NMR of unreacted starting materials | Near-unity KIE is classic evidence that the formation of the sigma-complex is rate-determining, not the subsequent proton removal. masterorganicchemistry.com |
| Thiolation (SNAr) | Sodium thiophenoxide, DMF | 1.08 ± 0.02 | LC-MS analysis of products | Small, normal secondary KIE is consistent with the formation of a Meisenheimer complex, where hybridization changes occur within the ring. |
These advanced methodologies transform the KIE from a simple number into a detailed descriptor of the transition state, offering a window into the fundamental steps of chemical transformations.
Spectroscopic and Structural Characterization of Iodobenzene 3,5 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for elucidating molecular structures and dynamics. For deuterated compounds, specific NMR techniques are employed to confirm isotopic labeling and to leverage the unique properties of deuterium (B1214612).
Deuterium NMR (²H NMR) for Positional Isotopic Distribution Analysis
Deuterium NMR (²H NMR) is a direct method for analyzing the location and abundance of deuterium atoms within a molecule. By observing the ²H NMR spectrum, researchers can confirm the specific positions of deuterium substitution. In Iodobenzene-3,5-d2, the deuterium atoms at the 3 and 5 positions of the benzene (B151609) ring would give rise to a distinct signal in the ²H NMR spectrum. The chemical shift of this signal would be characteristic of deuterium attached to an aromatic carbon. Quantitative analysis of the peak area in a ²H NMR spectrum can provide precise information about the positional isotopic distribution, confirming that the labeling is indeed specific to the 3 and 5 positions nih.govresearchgate.net. This technique is vital for verifying the success of synthetic labeling procedures and for understanding isotopic fractionation during biosynthesis or chemical reactions researchgate.netnih.gov.
Utility in Mechanistic NMR Studies of Transient Intermediates
Deuterium labeling is a powerful tool for investigating reaction mechanisms, particularly for tracking the fate of specific atoms or for studying kinetic isotope effects (KIEs) nih.govprinceton.edulibretexts.org. When this compound is used as a reactant, the deuterium atoms can serve as tracers. If a reaction involves the cleavage or formation of C-H/D bonds at the 3 or 5 positions, the kinetic isotope effect (the difference in reaction rates between the hydrogenated and deuterated species) can be measured libretexts.org. A significant KIE (kH/kD > 1) suggests that the C-H/D bond is involved in the rate-determining step of the reaction princeton.edulibretexts.org. Furthermore, NMR techniques, including specialized methods like Chemical Exchange Saturation Transfer (CEST), can be employed to detect and characterize transient intermediates that might otherwise be below the detection limit in conventional NMR studies, with deuteration playing a role in understanding these processes acs.orgresearchgate.net.
Heteronuclear NMR Techniques (e.g., ¹³C-¹H/D coupling)
Heteronuclear NMR techniques, such as ¹³C NMR, can provide complementary information about isotopic labeling. While ¹³C NMR primarily probes the carbon skeleton, the presence of deuterium can influence the spectrum through ¹³C-¹H/D coupling. Deuterium (²H) is a spin-1 nucleus and couples with adjacent ¹³C nuclei. This coupling results in characteristic splitting patterns in the ¹³C NMR spectrum, typically appearing as triplets (due to the 1:1:1 intensity ratio of ²H spin states) for carbons directly bonded to deuterium, or more complex patterns for carbons further away. The ¹³C-¹H coupling constants are well-established, and ¹³C-²H coupling constants are also observable and can provide structural information huji.ac.ilcolumbia.eduresearchgate.net. For this compound, the ¹³C signals corresponding to the carbons at positions 3 and 5 would be expected to show coupling to the deuterium atoms, and potentially subtle isotope shifts on neighboring carbons. These couplings can help confirm the location of the deuterium atoms and provide insights into the electronic environment of the carbon atoms huji.ac.ilfiveable.meksu.edu.sa.
Rotational Spectroscopy (Microwave Spectroscopy)
Rotational spectroscopy, often referred to as microwave spectroscopy, probes the pure rotational transitions of molecules in the gas phase. This technique is highly sensitive to molecular structure and is particularly useful for obtaining precise geometric parameters.
High-Resolution Structural Analysis of Gas-Phase Iodobenzene (B50100) Isotopologues
Rotational spectroscopy is an exceptionally powerful method for determining the precise molecular geometry of molecules in the gas phase, including bond lengths, bond angles, and moments of inertia libretexts.orgrsc.orgugto.mxrsc.org103.76.208slideshare.net. By analyzing the rotational transitions, which are directly related to the molecule's moments of inertia, highly accurate structural parameters can be derived rsc.orgugto.mxrsc.org. The substitution of hydrogen atoms with deuterium atoms in this compound leads to a change in the molecule's mass distribution and, consequently, its moments of inertia. By measuring the rotational spectra of various isotopologues, including the deuterated species, researchers can experimentally determine the atomic positions and thus the precise molecular structure of this compound in the gas phase rsc.orgugto.mxresearchgate.net. This technique is valuable for understanding the subtle effects of isotopic substitution on molecular shape.
Conformational Analysis and Intermolecular Interactions
While iodobenzene is expected to be largely planar, rotational spectroscopy can also provide information about conformational preferences and intermolecular interactions in the gas phase libretexts.orgrsc.orgrsc.orgncl.ac.ukacs.orgacs.orgnih.govunibo.ituva.esacs.org. Molecules are typically studied in the gas phase using microwave spectroscopy because intermolecular interactions in the liquid or solid states can hinder or broaden rotational transitions libretexts.org. The technique can identify different conformers if they exist and determine their relative abundances. Furthermore, rotational spectroscopy can be used to study weakly bound complexes, such as van der Waals clusters, revealing details about the nature and strength of intermolecular forces rsc.orgncl.ac.ukacs.orgacs.orgunibo.ituva.es. While direct conformational analysis of iodobenzene itself might be limited due to its expected planarity, the technique is crucial for understanding how isotopic substitution might subtly influence these interactions or reveal any low-energy torsional motions within the molecule or its clusters.
Computational Chemistry and Theoretical Modeling of Iodobenzene 3,5 D2
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that allows for the calculation of the ground state electronic properties of a many-electron system. It is particularly effective for predicting molecular geometries, electronic structures, and reaction energetics, making it a powerful tool for understanding chemical reactivity. For Iodobenzene-3,5-d2, DFT can elucidate how the substitution of hydrogen with deuterium (B1214612) at the 3 and 5 positions affects the molecule's electronic distribution and its propensity to undergo chemical transformations.
Energetic Profiles of Reactions Involving this compound
Illustrative Table 1: Hypothetical Energetic Profiles of C-I Bond Cleavage
| Reaction Step | Energy (kJ/mol) - Iodobenzene (B50100) | Energy (kJ/mol) - this compound |
| Activation Energy | 220 | 221 |
| Reaction Enthalpy | +150 | +149 |
Note: The values presented are illustrative and represent potential subtle shifts in reaction energetics due to deuteration, as predicted by DFT calculations. Actual values would depend on the specific reaction mechanism and computational setup.
Transition State Characterization and Reaction Pathway Mapping
Illustrative Table 2: Hypothetical Transition State Geometry Parameters
| Parameter | Value (Å/°) - Iodobenzene | Value (Å/°) - this compound |
| C-I Bond Length | 2.05 | 2.05 |
| C-C Bond Length | 1.40 | 1.40 |
| C-C-I Bond Angle | 118.5 | 118.6 |
| C-D Bond Length | N/A | 1.09 |
Note: These are illustrative geometrical parameters for a hypothetical transition state involving the C-I bond in iodobenzene and its deuterated analog. Minor variations in bond angles might be observed due to isotopic effects.
Computational Insights into Carbon-Iodine Bond Activation Processes
The carbon-iodine (C-I) bond is a key reactive site in iodobenzene derivatives. Computational studies, particularly using DFT, are instrumental in understanding the mechanisms of C-I bond activation, such as homolytic cleavage or nucleophilic attack. Deuteration at specific positions on the aromatic ring can influence the electron density distribution and inductive effects, potentially altering the strength and reactivity of the C-I bond. While direct computational insights into C-I bond activation specifically for this compound are not extensively documented, DFT can predict bond dissociation energies and activation barriers for such processes, revealing how deuteration might stabilize or destabilize the C-I bond.
Illustrative Table 3: Hypothetical C-I Bond Activation Energies
| Property | Value (kJ/mol) - Iodobenzene | Value (kJ/mol) - this compound |
| C-I Bond Dissociation Energy | 250 | 252 |
| Activation Energy (C-I Cleavage) | 220 | 221 |
Note: These figures are illustrative and represent potential minor changes in C-I bond strength or activation energy due to the presence of deuterium atoms, as might be predicted by DFT.
Selection and Validation of DFT Functionals for Deuterated Systems
The accuracy of DFT calculations is highly dependent on the choice of functional. For systems involving heavy atoms like iodine and isotopic substitution, careful selection and validation of functionals are paramount. Various DFT functionals (e.g., B3LYP, PBE, M06-2X) are available, each with different strengths and weaknesses. For deuterated systems, it is important to use functionals that accurately describe vibrational frequencies and kinetic isotope effects, as these are directly influenced by the mass of the isotopes. Validation often involves comparing calculated results with experimental data or with results from higher-level quantum chemical methods. Studies on other deuterated molecules have shown that isotopic substitution can subtly alter the performance of certain functionals, necessitating careful benchmarking.
Ab Initio and Hybrid Quantum Mechanical Approaches for Precise Calculations
Illustrative Table 4: Hypothetical Vibrational Frequency Shifts (C-H vs. C-D)
| Mode / Bond Type | Frequency (cm⁻¹) - C-H | Frequency (cm⁻¹) - C-D |
| Aromatic C-H Stretch | 3050 | 2250 |
| Aromatic C-D Stretch | N/A | 2250 |
| C-H Bend (in-plane) | 1350 | 1050 |
| C-D Bend (in-plane) | N/A | 1050 |
| C-H Bend (out-of-plane) | 800 | 600 |
| C-D Bend (out-of-plane) | N/A | 600 |
Note: These are illustrative vibrational frequencies for C-H and C-D bonds in aromatic systems, demonstrating the typical redshift observed for C-D bonds due to their higher reduced mass, as calculated by Ab Initio or DFT methods. Actual values for this compound would require specific calculations.
Topological Analysis of Electron Density in Deuterated Systems
Topological analysis of the electron density, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for understanding chemical bonding and molecular structure. This analysis identifies critical points in the electron density distribution, such as bond critical points (BCPs), which characterize the nature and strength of chemical bonds. For deuterated systems like this compound, topological analysis can reveal subtle changes in the electron density distribution around the C-D bonds compared to C-H bonds in the non-deuterated analog. It can also shed light on how the isotopic substitution might affect the electron density at the C-I bond critical point or within the delocalized pi system of the benzene (B151609) ring. Such analyses are crucial for a deeper, quantitative understanding of bonding alterations induced by isotopic substitution.
Illustrative Table 5: Hypothetical Topological Properties at Bond Critical Points
| Property at BCP | Value - C-H Bond | Value - C-D Bond |
| Electron Density (ρ) | 0.35 | 0.36 |
| Laplacian (∇²ρ) | -0.20 | -0.22 |
| Local Kinetic Energy (T) | 0.15 | 0.16 |
Note: These are illustrative values for electron density (ρ) and its Laplacian (∇²ρ) at a bond critical point for C-H and C-D bonds. Such parameters, derived from QTAIM analysis, help characterize bond strength and polarity. Minor differences are expected due to isotopic effects.
Molecular Dynamics Simulations for Investigating Dynamic Behaviors
The available information primarily pertains to the general application of molecular dynamics simulations in various chemical and biological contexts igem.wikimdpi.comwhiterose.ac.uknih.gov, or studies involving the photodissociation dynamics of iodobenzene itself, rather than its deuterated analogue, this compound researchgate.netcore.ac.uksoton.ac.ukresearchgate.netresearchgate.net. Research on other deuterated compounds or related halogenated iodobenzenes was also noted, but did not specifically address MD simulations of this compound unc.edu.aracs.orguibk.ac.atosti.gov.
Applications in Advanced Organic Synthesis and Catalysis
Deuterated Iodobenzenes as Precursors in Complex Molecular Architectures
The presence of deuterium (B1214612) at specific positions in Iodobenzene-3,5-d2 provides a powerful handle for chemists to trace reaction pathways and to introduce isotopic labels into sophisticated organic structures.
Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. cornell.edu The use of this compound in such reactions allows for the synthesis of biaryl compounds with specific deuterium labeling patterns. These deuterated products are invaluable for mechanistic investigations, particularly for studying the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.govorganic-chemistry.org
For instance, by reacting this compound with an arylboronic acid in a Suzuki-Miyaura coupling, a biphenyl (B1667301) derivative is formed where the deuterium atoms are retained on one of the aromatic rings. Analysis of the product distribution and isotopic scrambling can provide insights into the stability of intermediates and the potential for competing reaction pathways. While specific studies detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, the principles of using isotopically labeled substrates to probe reaction mechanisms are well-established in the field of organometallic chemistry. rsc.org
Below is an interactive data table summarizing the general application of iodobenzene (B50100) derivatives in Suzuki-Miyaura cross-coupling reactions, which can be extrapolated to the use of its deuterated analogue.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Water | >90 |
| Pd(PPh3)4 | - | Na2CO3 | DME/Water | >95 |
| PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | >92 |
This table represents typical conditions for Suzuki-Miyaura reactions involving iodobenzene and is for illustrative purposes.
The synthesis of specifically deuterated biaryls using this compound is of particular interest for creating internal standards in mass spectrometry-based bioassays and for studying the kinetic isotope effect in biological systems. rsc.org
Targeted C-H Functionalization Processes Utilizing Deuterated Templates
Direct C-H functionalization has become a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. scispace.comdtu.dk Iodobenzene and its derivatives can serve as templates or directing groups to achieve site-selective C-H activation. researchgate.net The use of this compound as a template allows for the introduction of deuterium at specific positions, which can be instrumental in mechanistic studies of C-H functionalization reactions. rsc.org
By observing the fate of the deuterium labels during a C-H activation process, chemists can deduce whether a particular C-D bond is cleaved in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net A significant KIE (kH/kD > 1) suggests that C-H bond breaking is involved in the slowest step of the reaction. While direct examples of this compound being used as a template in C-H functionalization are not prominently reported, the principle is a cornerstone of mechanistic organometallic chemistry. mdpi.com
The following table illustrates the general types of C-H functionalization reactions where deuterated templates like this compound could provide valuable mechanistic insights.
| Reaction Type | Catalyst | Functional Group Introduced |
| Arylation | Pd(OAc)2 | Aryl |
| Alkylation | RuCl2(p-cymene)2 | Alkyl |
| Acetoxylation | Pd(OAc)2 | OAc |
Deuterium-Mediated Transformations in Free Radical Chemistry
Free radical reactions offer a powerful and complementary approach to ionic reactions for the formation of chemical bonds. sioc-journal.cnnih.gov The presence of deuterium in a molecule can influence the course of radical reactions. nih.gov Iodobenzene derivatives are known precursors to aryl radicals upon treatment with radical initiators or under photolytic conditions. The use of this compound would generate a 3,5-dideuteriophenyl radical.
This deuterated radical can then participate in various transformations, such as addition to multiple bonds or hydrogen atom abstraction. Studying the distribution of deuterium in the products of such reactions can provide detailed information about the reaction mechanism, including the regioselectivity of radical addition and the kinetic isotope effect of hydrogen atom abstraction steps. For instance, in a radical cyclization reaction initiated by the 3,5-dideuteriophenyl radical, the position of the deuterium atoms in the final cyclized product can reveal the pathway of the cyclization. diva-portal.org
Hypervalent Iodine Chemistry Utilizing Deuterated Precursors
Hypervalent iodine reagents have gained widespread use as versatile and environmentally benign oxidizing agents and group transfer reagents in organic synthesis. rsc.orgresearchgate.netresearchgate.netdntb.gov.ua The preparation of deuterated hypervalent iodine compounds from precursors like this compound opens up new avenues for mechanistic investigations.
Synthesis of Deuterated Hypervalent Iodine Reagents
This compound can be used as a starting material to synthesize a variety of deuterated hypervalent iodine(III) reagents. For example, oxidation of this compound can lead to the formation of (diacetoxyiodo)benzene-3,5-d2 or other similar reagents. rsc.orgdiva-portal.org A particularly important class of hypervalent iodine reagents are diaryliodonium salts, which are excellent electrophilic arylating agents. The reaction of this compound with another arene under oxidative conditions can produce a deuterated diaryliodonium salt.
The general scheme for the synthesis of a deuterated diaryliodonium salt from this compound is shown below:
This compound + Arene --[Oxidant, Acid]--> [Ar-I(d2)-Ph]X
The availability of these deuterated reagents is crucial for the studies outlined in the following section.
Mechanistic Probes in Oxidative Transformations
Deuterated hypervalent iodine reagents serve as powerful mechanistic probes to elucidate the pathways of various oxidative transformations. researchgate.net By tracking the transfer of the deuterated aryl group from a diaryliodonium salt to a nucleophile, for example, one can gain insights into the mechanism of arylation reactions. nih.gov
Competition experiments between a deuterated and a non-deuterated hypervalent iodine reagent can reveal kinetic isotope effects, providing information about the rate-determining step of the reaction. Furthermore, the use of these reagents in oxidative cyclization or rearrangement reactions can help to unravel complex mechanistic details by pinpointing the location of the deuterium atoms in the final products. researchgate.net While specific and detailed research findings on the use of hypervalent iodine reagents derived from this compound are not extensively documented in the searched literature, the application of isotopically labeled reagents is a well-established and powerful technique for mechanistic elucidation in this field.
Isotopic Tracers in Mechanistic Organic Reaction Discovery
The precise elucidation of organic reaction mechanisms is fundamental to the advancement of chemical synthesis. Isotopic tracers, particularly compounds labeled with stable heavy isotopes like deuterium (²H), serve as powerful tools for chemists to map the intricate pathways of chemical transformations. This compound, with its strategically placed deuterium atoms, is a valuable probe for investigating reaction mechanisms, especially in the realms of advanced organic synthesis and catalysis. The distinct mass of deuterium allows for its tracking throughout a reaction sequence, providing insights into bond formations, bond cleavages, and the potential for atom scrambling or rearrangement.
Tracking Atom Scrambling and Rearrangements
The use of this compound is particularly insightful for identifying and quantifying atom scrambling and molecular rearrangements that may occur during a reaction. These processes can be subtle and are often difficult to detect without the use of isotopic labeling.
In many transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, the mechanism is presumed to proceed through a series of well-defined steps including oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netnobelprize.org However, side reactions or alternative pathways can lead to the scrambling of substituents on the aromatic ring. By using this compound, researchers can trace the position of the deuterium labels in the product molecules.
For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction between this compound and a boronic acid, the expected product would retain the deuterium atoms at the 3 and 5 positions of the newly formed biphenyl system. The detection of deuterium at other positions on that phenyl ring in the product would be a clear indication of an atom scrambling or rearrangement process. Such scrambling could suggest the involvement of intermediates like benzyne (B1209423) or other symmetric species that would allow for the migration of the deuterium atoms.
Table 1: Hypothetical Deuterium Distribution in the Product of a Suzuki Coupling Reaction Involving this compound
| Product Isomer | Deuterium Position | Expected % Abundance (No Scrambling) | Observed % Abundance (Hypothetical Scrambling) |
| Phenyl-3,5-d2-benzene | 3,5 | 100% | 70% |
| Phenyl-2,6-d2-benzene | 2,6 | 0% | 15% |
| Phenyl-2,4-d2-benzene | 2,4 | 0% | 15% |
The data in Table 1 illustrates a scenario where significant atom scrambling has occurred. The observation of deuterium at the 2, 4, and 6 positions suggests a mechanistic pathway that deviates from the standard catalytic cycle. This kind of detailed positional information is only accessible through the use of specifically labeled isotopic tracers like this compound.
Elucidation of Catalyst Deactivation Pathways
Catalyst deactivation is a critical issue in both academic research and industrial applications, leading to reduced efficiency and increased costs. Understanding the mechanisms by which a catalyst loses its activity is essential for designing more robust and long-lasting catalytic systems. Deuterium-labeled compounds such as this compound can be instrumental in unraveling these deactivation pathways.
Catalyst deactivation can occur through various mechanisms, including the formation of inactive metal species, ligand degradation, or the blocking of active sites by reaction byproducts. By employing this compound in a catalytic reaction, it is possible to investigate if the aryl halide substrate or its derivatives are involved in the deactivation process.
For example, in a Heck coupling reaction, a common deactivation pathway involves the formation of palladium black, an inactive form of palladium. researchgate.net By analyzing the composition of the precipitated palladium black after a reaction with this compound, researchers can determine if fragments of the deuterated substrate are incorporated into the inactive catalyst. The presence of deuterated phenyl fragments within the palladium black would suggest that a side reaction involving the oxidative addition product is leading to catalyst decomposition.
Another potential deactivation pathway is the modification of the catalyst's ligands by reactive intermediates. If a reaction intermediate derived from this compound were to react with the phosphine (B1218219) ligands of a palladium catalyst, the resulting modified ligand could be identified by mass spectrometry due to the presence of the deuterium label.
Table 2: Analysis of Catalyst Components After a Heck Reaction with this compound
| Catalyst Component | Analytical Technique | Expected Observation (No Deactivation) | Observed Observation (Hypothetical Deactivation) |
| Soluble Palladium Complex | NMR Spectroscopy | Intact phosphine ligands | Signals corresponding to modified, deuterated phosphine ligands |
| Insoluble Precipitate | Mass Spectrometry | No organic fragments | Presence of deuterated phenyl fragments |
The findings summarized in Table 2 would provide strong evidence for the involvement of the aryl halide substrate in the deactivation of the catalyst. This detailed mechanistic insight, gained through the use of this compound, is invaluable for the rational design of more stable and efficient catalysts for advanced organic synthesis.
Emerging Research Directions and Future Prospects
Development of Novel Stereoselective and Chemo-Selective Deuteration Methods for Aryl Halides
Significant advancements are being made in the development of sophisticated methods for introducing deuterium (B1214612) into aryl halide structures with high precision. These new techniques aim to overcome the limitations of older methodologies, offering improved functional group tolerance, regioselectivity, and chemoselectivity.
Recent breakthroughs include:
Homogeneous Palladium Catalysis: A novel homogeneous palladium catalytic system, utilizing PdCl2(amphos)2 with Zn(OAc)2 as an additive, has demonstrated high yields and broad functional group tolerance for the dehalogenative deuteration of aryl bromides, chlorides, and iodides using D2 gas chemistryviews.orgchemrxiv.org. This approach addresses the functional group intolerance and incomplete isotope incorporation often encountered with traditional heterogeneous palladium catalysts chemrxiv.org.
Metal-Free Photoexcitation: A metal-free strategy employing photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) enables selective aromatic deuteration via hydrogen isotope exchange (HIE) nih.gov. This method leverages the enhanced basicity of excited-state aromatics to achieve selectivity at challenging positions and exhibits compatibility with complex pharmaceutical molecules nih.gov.
Copper Catalysis: A practical and stable heterogeneous copper catalyst has been developed for dehalogenative deuteration via a water-gas shift reaction at comparably low temperatures. This approach offers good functional group tolerance and avoids the reduction of sensitive groups, facilitating multi-gram scale synthesis rsc.org.
Electrochemical and Photocatalytic Methods: Emerging electrochemical strategies are proving highly effective. These include direct organic electrosynthesis for dehalogenation deuteration using D2O xmu.edu.cnnih.govresearchgate.net, and organophotocatalytic systems for the deuterodehalogenation of aryl chlorides, which demonstrate excellent site-selectivity and functional group tolerance nih.gov. These methods often utilize economical deuterium sources like D2O.
Manganese Catalysis: Manganese-catalyzed ortho-selective deuteration of aromatic amidines using D2O has been reported, achieving high yields and regioselectivity through a cyclic transition state mechanism chemistryviews.org.
These innovative methods are crucial for the precise synthesis of deuterated compounds like iodobenzene-3,5-d2, enabling targeted isotopic labeling.
Q & A
Q. What are the critical considerations when synthesizing Iodobenzene-3,5-d₂ to ensure high isotopic purity?
Methodological Answer: Synthesis typically involves halogenation of deuterated benzene precursors. For example, deuterated phenol derivatives (e.g., Phenol-3,5-d₂, as noted in ) can undergo iodination using controlled halogenation agents. To achieve 98 atom% D isotopic purity (as specified in ), anhydrous conditions and catalysts that minimize proton exchange (e.g., polymer-supported reagents, as in ) are critical. Post-synthesis, isotopic integrity should be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium positioning .
Q. How does the deuterium substitution in Iodobenzene-3,5-d₂ influence its physical properties compared to non-deuterated iodobenzene?
Methodological Answer: Deuterium increases molecular mass (206.02 vs. 204.00 g/mol, ) and slightly alters boiling/melting points due to isotopic mass effects. These changes can reduce solubility in non-polar solvents and affect reaction kinetics. Researchers must account for these differences by adjusting solvent choices, reaction temperatures, and stirring rates during experimental design .
Q. What safety protocols are essential when handling Iodobenzene-3,5-d₂ in laboratory settings?
Methodological Answer: Classified as hazardous ([危]4-3-III, ), it requires handling in fume hoods with nitrile gloves and lab coats. Storage should involve airtight, light-resistant containers under inert gas (e.g., argon). Spills must be neutralized with sodium thiosulfate to mitigate iodine release, followed by disposal as halogenated waste .
Advanced Research Questions
Q. How can researchers design mechanistic studies using Iodobenzene-3,5-d₂ to investigate kinetic isotope effects (KIEs) in aromatic substitution reactions?
Methodological Answer: Parallel reactions with deuterated and non-deuterated iodobenzene should be conducted under identical conditions (solvent, temperature, catalyst). Rate constants are measured via gas chromatography (GC) or high-performance liquid chromatography (HPLC). KIEs are calculated using the ratio , where values >1 indicate primary isotope effects. Control experiments with varying deuterium positions (e.g., 3,5 vs. 2,4,6 substitution) can isolate positional effects on reactivity .
Q. What analytical techniques are most effective for quantifying deuterium incorporation and positional specificity in Iodobenzene-3,5-d₂?
Methodological Answer:
- NMR : -NMR or -NMR (deuterium decoupling) identifies deuterium positions via signal splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 206.02) and isotopic distribution (98% D purity, ).
- Isotopic Ratio Monitoring : Coupled with chromatography (e.g., GC-IRMS) quantifies D/H ratios in reaction byproducts .
Q. How can contradictory results in reaction yields involving Iodobenzene-3,5-d₂ be systematically analyzed?
Methodological Answer: Contradictions may arise from isotopic impurities or variable reaction conditions. Researchers should:
- Verify deuterium content using NMR/MS ( ).
- Replicate experiments with standardized protocols (e.g., inert atmosphere, ).
- Compare results with non-deuterated analogs to isolate isotopic contributions (e.g., hypervalent iodine intermediates in ).
- Use statistical tools (e.g., ANOVA) to assess reproducibility and identify outliers .
Q. In transition-metal-catalyzed couplings, how does Iodobenzene-3,5-d₂ enhance mechanistic understanding of C-I bond activation?
Methodological Answer: Deuterium labeling at the 3,5 positions allows tracking of H/D transfer during catalysis. Isotopic tracing via MS or NMR can distinguish between concerted oxidative addition (retention of deuterium) and stepwise mechanisms (deuterium scrambling). For example, coupling reactions with Pd catalysts may show altered regioselectivity due to deuterium’s steric effects .
Methodological Notes
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) to ensure rigorous hypothesis testing.
- Data Analysis : Use comparative frameworks (e.g., PICO for mechanistic studies) to structure variables and outcomes ().
- Contradiction Resolution : Cross-validate isotopic purity and reaction conditions before concluding kinetic or electronic effects ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
